molecular formula C12H14ClN5O3S B14090702 Tizanidine lactate CAS No. 106314-85-6

Tizanidine lactate

货号: B14090702
CAS 编号: 106314-85-6
分子量: 343.79 g/mol
InChI 键: LIVDAGUZLLMLHS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

Tizanidine lactate is synthesized through a series of chemical reactions involving imidazoline derivatives. The synthesis begins with the S-methylation of a precursor compound, followed by reaction with ethylenediamine in refluxing methanol to form an intermediate. This intermediate undergoes intermolecular cyclization when refluxed with amyl alcohol, resulting in the formation of tizanidine base .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process includes precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like crystallization and chromatography are employed to purify the final product .

化学反应分析

Types of Reactions

Tizanidine lactate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

科学研究应用

Tizanidine lactate has a wide range of scientific research applications:

相似化合物的比较

Similar Compounds

Tizanidine lactate is structurally and pharmacologically similar to other alpha-2 adrenergic agonists, such as:

Uniqueness

What sets this compound apart from these compounds is its specific efficacy in reducing muscle spasticity with a favorable side-effect profile. Unlike clonidine, which is primarily used for hypertension, this compound is specifically designed for spasticity management .

生物活性

Tizanidine lactate is a central-acting muscle relaxant primarily used to manage spasticity in patients with upper motor neuron disorders. As a selective agonist of the alpha-2 adrenergic receptor, it exerts its effects by inhibiting presynaptic release of excitatory neurotransmitters, thereby reducing muscle tone and spasms. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and associated case studies.

Pharmacodynamics

Tizanidine acts primarily on the central nervous system (CNS) by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). Its mechanism involves:

  • Alpha-2 Adrenergic Agonism : Activation of alpha-2 receptors in the CNS leads to decreased sympathetic outflow and reduced muscle tone.
  • GABAergic Activity : Tizanidine increases GABA levels, contributing to its muscle relaxant properties .

Key Effects:

  • Muscle Relaxation : Effective in reducing muscle spasms associated with conditions such as multiple sclerosis and spinal cord injuries.
  • Pain Relief : Demonstrated efficacy in managing neuropathic and inflammatory pain through modulation of pro-inflammatory mediators like TNF-α and IL-6 .

Pharmacokinetics

Tizanidine is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 2 hours. The drug has a relatively short half-life of approximately 2.5 hours, necessitating multiple daily doses for sustained effect.

Bioavailability:

The bioavailability of tizanidine is significantly influenced by hepatic metabolism. The drug undergoes extensive first-pass metabolism in the liver, which can vary considerably among individuals due to genetic polymorphisms affecting cytochrome P450 enzymes .

Table 1: Pharmacokinetic Parameters of Tizanidine

ParameterValue
Peak Plasma Concentration (Cmax)1-2 hours post-administration
Half-Life~2.5 hours
Bioavailability34% (oral administration)
MetabolismHepatic (CYP1A2)

Clinical Applications

Tizanidine is primarily indicated for the treatment of spasticity due to neurological conditions. It is also utilized off-label for various pain syndromes.

Case Studies

  • Eosinophilic Exudative Pleural Effusion :
    A case study reported a patient who developed a large pleural effusion six weeks after starting tizanidine for chronic low back pain. Upon discontinuation of the drug, the effusion resolved, suggesting a possible drug reaction .
  • Overdose Scenario :
    An unintentional overdose in a pediatric patient led to severe liver, renal, and cardiovascular failure. The patient's condition improved following supportive care and discontinuation of tizanidine, highlighting the importance of monitoring liver function in patients receiving this medication .
  • Effect on Isoflurane MAC :
    A study demonstrated that tizanidine significantly reduced the minimum alveolar concentration (MAC) of isoflurane, indicating its potential utility in anesthesia by decreasing volatile anesthetic requirements .

Adverse Effects

While generally well-tolerated, tizanidine can cause side effects including sedation, dizziness, dry mouth, and hypotension. Liver function abnormalities have been noted in some patients, necessitating regular monitoring during treatment .

Table 2: Common Adverse Effects of Tizanidine

Adverse EffectIncidence (%)
Sedation30-40%
Dizziness20-30%
Dry Mouth25%
Liver Function AbnormalitiesUp to 5%

属性

CAS 编号

106314-85-6

分子式

C12H14ClN5O3S

分子量

343.79 g/mol

IUPAC 名称

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;2-hydroxypropanoic acid

InChI

InChI=1S/C9H8ClN5S.C3H6O3/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;1-2(4)3(5)6/h1-2H,3-4H2,(H2,11,12,13);2,4H,1H3,(H,5,6)

InChI 键

LIVDAGUZLLMLHS-UHFFFAOYSA-N

规范 SMILES

CC(C(=O)O)O.C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。